molecular formula C16H12Cl2N2OS B3430038 3-[2-(2,4-Dichlorophenyl)ethyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one CAS No. 793678-89-4

3-[2-(2,4-Dichlorophenyl)ethyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one

Cat. No.: B3430038
CAS No.: 793678-89-4
M. Wt: 351.2 g/mol
InChI Key: KNJLKTJZUJZPEG-UHFFFAOYSA-N
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Description

3-[2-(2,4-Dichlorophenyl)ethyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one is a synthetic organic compound with a molecular weight of 351.26 g/mol. It is characterized by the presence of a quinazolinone core structure, which is a bicyclic compound consisting of fused benzene and pyrimidine rings. The compound also contains a 2,4-dichlorophenyl group and a sulfanyl group, contributing to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(2,4-Dichlorophenyl)ethyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one typically involves multiple steps. One common method includes the reaction of 2,4-dichlorophenethylamine with isothiocyanates to form the corresponding thiourea intermediate. This intermediate is then cyclized under acidic conditions to yield the desired quinazolinone derivative .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-[2-(2,4-Dichlorophenyl)ethyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[2-(2,4-Dichlorophenyl)ethyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[2-(2,4-Dichlorophenyl)ethyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(2,4-Dichlorophenyl)ethylamino]-1-pyridin-3-ylethanol
  • N-(3’,4’-dichlorophenyl)ethyl-4-azahexacyclo[5.4.1.02,6.03,10.05,9.08,11]dodecan-3-ol
  • 2-(2,4-Dichlorophenyl)ethylamine

Uniqueness

3-[2-(2,4-Dichlorophenyl)ethyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one is unique due to its combination of a quinazolinone core with a dichlorophenyl and sulfanyl group. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

3-[2-(2,4-dichlorophenyl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2OS/c17-11-6-5-10(13(18)9-11)7-8-20-15(21)12-3-1-2-4-14(12)19-16(20)22/h1-6,9H,7-8H2,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNJLKTJZUJZPEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=S)N2)CCC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101149343
Record name 3-[2-(2,4-Dichlorophenyl)ethyl]-2,3-dihydro-2-thioxo-4(1H)-quinazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101149343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

793678-89-4
Record name 3-[2-(2,4-Dichlorophenyl)ethyl]-2,3-dihydro-2-thioxo-4(1H)-quinazolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=793678-89-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[2-(2,4-Dichlorophenyl)ethyl]-2,3-dihydro-2-thioxo-4(1H)-quinazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101149343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[2-(2,4-Dichlorophenyl)ethyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one
Reactant of Route 2
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3-[2-(2,4-Dichlorophenyl)ethyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one
Reactant of Route 3
3-[2-(2,4-Dichlorophenyl)ethyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one
Reactant of Route 4
Reactant of Route 4
3-[2-(2,4-Dichlorophenyl)ethyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one
Reactant of Route 5
3-[2-(2,4-Dichlorophenyl)ethyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one
Reactant of Route 6
3-[2-(2,4-Dichlorophenyl)ethyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one

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